molecular formula C23H22ClN5O2S B2970247 2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1251601-50-9

2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4,6-trimethylphenyl)acetamide

カタログ番号 B2970247
CAS番号: 1251601-50-9
分子量: 467.97
InChIキー: QEBRYJZGHYMIEE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4,6-trimethylphenyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms . This compound also contains other functional groups such as a sulfanyl group, an amide group, and a chlorobenzyl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms. The triazole ring is fused with a pyrazine ring, another type of heterocyclic compound. The compound also contains a sulfanyl group attached to a chlorobenzyl group, and an amide group attached to a trimethylphenyl group .

科学的研究の応用

Pharmacokinetics and Metabolism

Pharmacokinetic studies are crucial in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body. For example, the study of the pharmacokinetics of the combination of sulfamoxole and trimethoprim in animals and humans demonstrates the importance of assessing drug interactions and metabolism to ensure efficacy and safety. This research helps in the development of dosage regimens that maintain therapeutic drug levels while minimizing adverse effects (Kuhne et al., 1976).

Drug Metabolism and Unusual Metabolites

Investigations into the metabolism and disposition of drugs can reveal the formation of unusual metabolites, which is essential for evaluating drug safety and efficacy. For instance, the metabolism and disposition study of venetoclax, a B-cell lymphoma-2 inhibitor, in humans, highlighted the identification of unusual metabolites through high-resolution liquid chromatography. Understanding these metabolites is critical for predicting drug interactions and potential toxicities (Liu et al., 2017).

Anticonvulsant Applications

Research into the clinical evaluation of new anticonvulsants, such as sulthiame, exemplifies the application of scientific research in developing treatments for epilepsy. These studies assess the efficacy and safety of novel compounds in controlling seizures, which is vital for improving the quality of life for individuals with this condition (Laveck et al., 1962).

Antibacterial Activity

Clinical trials investigating the antibacterial activity of drug combinations, like sulfamoxole and trimethoprim, showcase the application of scientific research in combating bacterial infections. These studies provide evidence for the effectiveness of new antibacterial agents in treating infections of the gastrointestinal tract, skin, and gynecological adnexes, contributing to the development of more effective therapies (Etzel et al., 1976).

将来の方向性

The future research directions for this compound could involve further exploration of its synthesis process, investigation of its chemical reactions, elucidation of its mechanism of action, and determination of its physical and chemical properties. Additionally, its potential biological activities could be explored further, which could lead to the development of new pharmaceuticals .

特性

IUPAC Name

2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2S/c1-14-10-15(2)20(16(3)11-14)26-19(30)12-29-23(31)28-9-8-25-22(21(28)27-29)32-13-17-4-6-18(24)7-5-17/h4-11H,12-13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBRYJZGHYMIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4,6-trimethylphenyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。